molecular formula C18H26N2O4S B4628984 1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine

1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine

Cat. No. B4628984
M. Wt: 366.5 g/mol
InChI Key: NBWCVWSAKXEITM-UHFFFAOYSA-N
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Description

The chemical compound of interest belongs to a class of compounds characterized by sulfonyl and piperidine groups. These groups are often found in molecules with significant biological activities, including potential therapeutic agents. The compound's structure suggests it could have unique chemical and physical properties, making it of interest for various scientific investigations.

Synthesis Analysis

Synthesis techniques for related compounds often involve multi-step processes, including conjugate additions, intramolecular acylation, and cyclization reactions. For example, Back and Nakajima (2000) described a method for synthesizing piperidines and other cyclic compounds via the cyclization of acetylenic sulfones with beta and gamma-chloroamines, highlighting the versatility of these approaches in creating complex structures (Back & Nakajima, 2000).

Scientific Research Applications

Photooxidation and Catalysis

One study discusses the generation of singlet oxygen and the photooxidation of sulfide into sulfoxide using Ir(III) complexes. This research highlights the potential of such compounds in photocatalytic activities, offering an efficient way to achieve sulfide oxidation with high chemoselectivity under mild conditions (Li-Ping Li & B. Ye, 2019).

Synthesis of Piperidines and Pyrrolizidines

Another study presents a convenient route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones. This method was also applied for the enantioselective total synthesis of several dendrobatid alkaloids, demonstrating its utility in creating complex nitrogenous compounds (Thomas G. Back & K. Nakajima, 2000).

Catalytic Oxidation

Research on sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation provides insight into their efficiency and selectivity in transforming alcohols into aldehydes or ketones. This study reveals the potential of such complexes in selective catalytic processes, particularly for the oxidation of primary and secondary alcohols (S. Hazra et al., 2015).

Antiproliferative Activity and DNA Interaction

The antiproliferative activities of Zinc(II) Terpyridine complexes against tumor cells, along with their interactions with DNA, have been explored. This work highlights the significance of substituent effects on photoluminescence and the mechanisms underlying their anticancer properties (Jiahe Li et al., 2019).

properties

IUPAC Name

[4-methoxy-3-(4-methylpiperidin-1-yl)sulfonylphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-14-7-11-20(12-8-14)25(22,23)17-13-15(5-6-16(17)24-2)18(21)19-9-3-4-10-19/h5-6,13-14H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWCVWSAKXEITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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